![molecular formula C13H11N3S B4673136 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol CAS No. 667407-75-2](/img/structure/B4673136.png)
5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol, also known as MNAT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the family of triazole-based thiol compounds, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in various scientific fields. In the field of medicinal chemistry, 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Mechanism of Action
The exact mechanism of action of 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to work by inducing apoptosis (programmed cell death) in cancer cells. 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory enzymes and proteins, and the reduction of oxidative stress. 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol has also been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol is its relatively simple synthesis method and high yield. 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol. One area of research could focus on the development of new synthesis methods that can improve the solubility and bioavailability of 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol. Another direction could be the investigation of the potential synergistic effects of 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol with other anticancer or anti-inflammatory agents. Furthermore, the potential use of 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol as a diagnostic tool for cancer or inflammatory diseases could also be explored.
Conclusion:
In conclusion, 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol is a promising compound with a range of potential applications in the field of scientific research. Its unique properties and low toxicity profile make it an attractive candidate for further investigation. While there are still many unanswered questions regarding its mechanism of action and potential applications, 5-methyl-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol represents a significant opportunity for the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.
properties
IUPAC Name |
3-methyl-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-9-14-15-13(17)16(9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZJQGOYWHSTTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165567 | |
Record name | 2,4-Dihydro-5-methyl-4-(1-naphthalenyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667407-75-2 | |
Record name | 2,4-Dihydro-5-methyl-4-(1-naphthalenyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667407-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-5-methyl-4-(1-naphthalenyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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